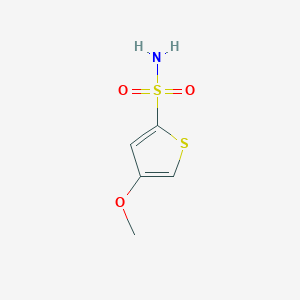![molecular formula C8H8N2O B116217 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 156267-14-0](/img/structure/B116217.png)
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and reduce inflammation in various tissues. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Effets Biochimiques Et Physiologiques
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been found to improve glucose tolerance and insulin sensitivity in mice. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has also been found to improve cognitive function and reduce anxiety-like behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. One area of interest is the development of novel HDAC inhibitors based on the structure of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Another area of interest is the study of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in combination with other anticancer agents to determine its potential as a combination therapy. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in humans.
Méthodes De Synthèse
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroformate in the presence of potassium carbonate. This reaction yields ethyl 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-oxoacetate, which is then subjected to a one-pot reaction with hydroxylamine hydrochloride and sodium acetate to yield 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Applications De Recherche Scientifique
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anticancer agent. In a study conducted on human lung cancer cells, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to inhibit cell growth and induce apoptosis. 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was also found to inhibit the growth of human breast cancer cells in another study. Furthermore, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, 1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one was found to reduce inflammation in the lungs and improve lung function.
Propriétés
Numéro CAS |
156267-14-0 |
|---|---|
Nom du produit |
1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one |
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
1-methyl-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |
Clé InChI |
ZCZFNJTUKHCRFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=C1C=CN=C2 |
SMILES canonique |
CN1C(=O)CC2=C1C=CN=C2 |
Synonymes |
2H-Pyrrolo[3,2-c]pyridin-2-one,1,3-dihydro-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



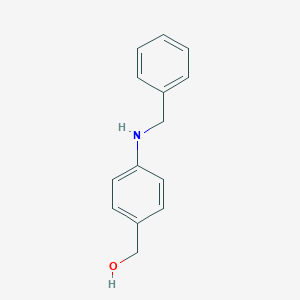
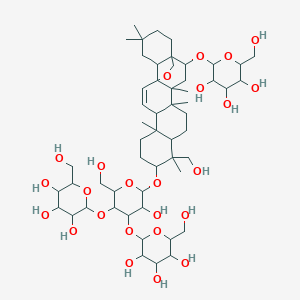
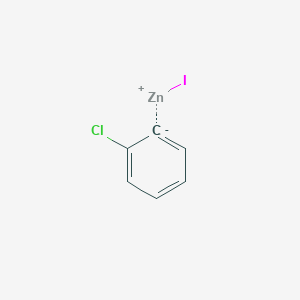
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
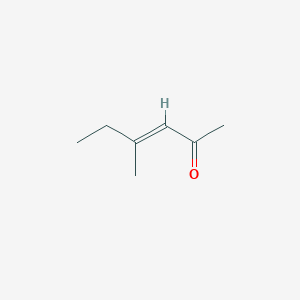
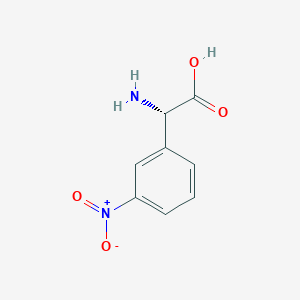
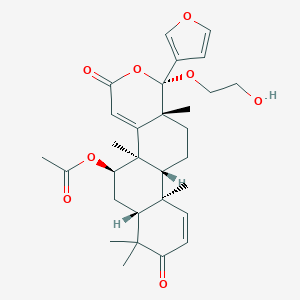
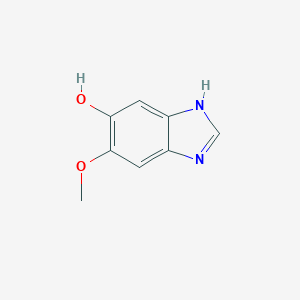
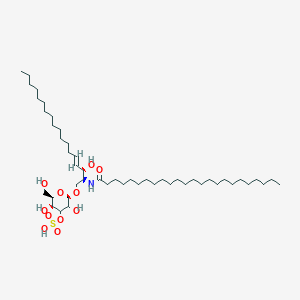
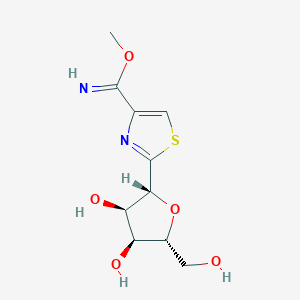
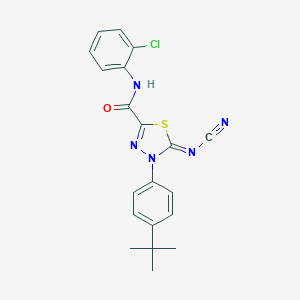
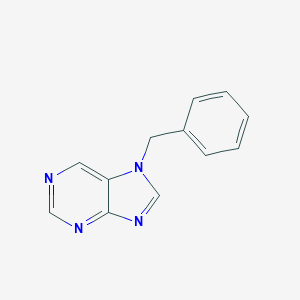
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
